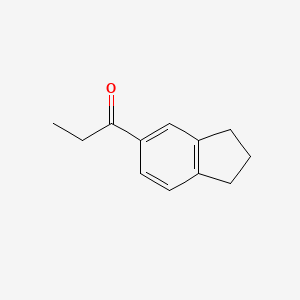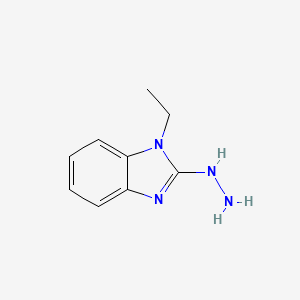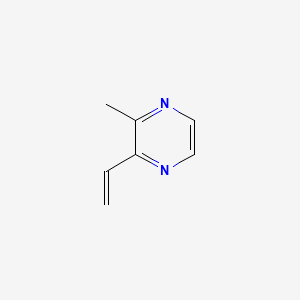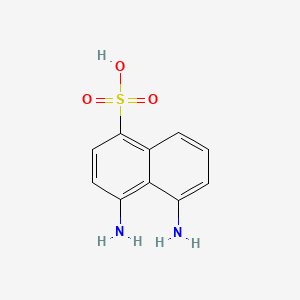
1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene
Descripción general
Descripción
“1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene” is a chemical compound . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Low Global Warming Potential (GWP) Fluids
The compound is utilized in synthesizing fluids with low GWP, which is crucial for environmental sustainability. These fluids are used in thermal management systems, adhering to regulations aimed at reducing CO2 emissions .
Production of High-Performance Materials
This fluorinated cyclopentene serves as a precursor in manufacturing various high-performance materials. These include flame retardants, lubricants, adhesives, and coatings, which benefit from the compound’s thermal stability and chemical inertness .
Creation of Synthetic Materials
The compound’s unique structure makes it suitable for the production of synthetic materials such as plastics, elastomers, and resins. Its robustness enhances the durability and longevity of these materials .
Electrospray Liquid Chromatography Solvent
It is employed as a halogenated solvent in electrospray liquid chromatography, a technique used for analyzing mixtures of complex organic compounds. Its volatility and solvating capabilities make it an excellent choice for this application .
Safety and Hazards
Propiedades
IUPAC Name |
1,3,3,4,4,5,5-heptafluoro-2-(trifluoromethyl)cyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJJAIJDVAMNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379296 | |
| Record name | 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene | |
CAS RN |
780-87-0 | |
| Record name | 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)






![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)

![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/no-structure.png)